molecular formula C14H8Br2N2S B14705607 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole CAS No. 17452-98-1

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

Katalognummer: B14705607
CAS-Nummer: 17452-98-1
Molekulargewicht: 396.1 g/mol
InChI-Schlüssel: OTWDQMWSVNMBRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is a brominated derivative of the privileged 1,3,4-thiadiazole scaffold, a five-membered heterocycle known for its significant aromaticity and versatility in chemical synthesis. This compound features bromophenyl substituents at the 2 and 5 positions of the thiadiazole ring, which are expected to influence its electronic properties and provide sites for further cross-coupling reactions, making it a valuable building block for developing more complex molecular architectures. The 1,3,4-thiadiazole core is recognized as a bioisostere of pyrimidine and pyridazine, which are fundamental structures in nucleic acids and many pharmacologically active compounds. This characteristic allows thiadiazole-containing molecules to interact with a variety of biological targets, including enzymes and DNA, often leading to a broad spectrum of biological activities. The mesoionic nature of some 1,3,4-thiadiazole derivatives enhances their ability to cross cellular membranes and bind to biomolecules, contributing to favorable bioavailability profiles. While the specific biological activity profile of this compound requires further experimental investigation, related structures have demonstrated notable anticancer, antimicrobial, and anticonvulsant properties in research settings. The presence of bromine atoms offers potential for its use in materials science, particularly in the development of organic electronic materials and as a monomer for polymers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Eigenschaften

CAS-Nummer

17452-98-1

Molekularformel

C14H8Br2N2S

Molekulargewicht

396.1 g/mol

IUPAC-Name

2,5-bis(4-bromophenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C14H8Br2N2S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H

InChI-Schlüssel

OTWDQMWSVNMBRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The protocol involves reacting this compound with arylboronic acids under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) facilitates the coupling, while cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) acts as a base, and tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst. A biphasic solvent system (toluene/water/ethanol) enhances interfacial reactivity, enabling efficient transmetalation and reductive elimination.

Key optimization parameters include:

  • Temperature : 80°C for 2–6 hours (monitored via TLC).
  • Catalyst Loading : 5 mol% $$ \text{Pd(PPh}3\text{)}4 $$.
  • Solvent Ratio : Toluene/water/ethanol (10:6:3 v/v).

The reaction achieves completion within 6 hours, yielding disubstituted thiadiazoles with minimal byproducts. Post-reaction workup involves silica gel filtration and recrystallization from benzene-ethyl acetate (3:1).

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (LR), a potent thionating agent, enables the direct conversion of diaroylhydrazides to 1,3,4-thiadiazoles via cyclodehydration. This method is particularly advantageous for introducing sulfur into the heterocyclic core.

Synthetic Procedure

The synthesis begins with $$ N $$-(4-bromobenzoyl)hydrazide, which undergoes condensation with 4-bromobenzaldehyde to form the corresponding hydrazone. Treatment with LR in dry toluene induces cyclization via thionation and subsequent aromatization.

Representative Protocol :

  • Substrates : $$ N $$-(4-bromobenzoyl)hydrazide (0.6 mmol), 4-bromobenzaldehyde (0.6 mmol).
  • Reagent : Lawesson’s reagent (0.566 mmol).
  • Conditions : Reflux in toluene at 110°C for 4–5 hours.
  • Workup : Column chromatography (hexane/ethyl acetate, 9:1) yields this compound in 89% purity.

Mechanistic Insights

LR facilitates the conversion of the hydrazone’s carbonyl groups to thiocarbonyls, followed by intramolecular cyclization to form the thiadiazole ring. The reaction proceeds via a dihydrothiadiazole intermediate, which undergoes oxidation to the aromatic product.

One-Pot Multicomponent Synthesis

A streamlined one-pot methodology eliminates intermediate isolation, enhancing synthetic efficiency. This approach combines hydrazide formation, thionation, and cyclization in a single reaction vessel.

Reaction Design

Benzoylhydrazide and 4-bromobenzaldehyde undergo condensation to form an $$ N $$-aroylhydrazone, which is subsequently treated with LR and an oxidant (e.g., iodine or FeCl$$_3$$) to induce cyclization.

Optimized Conditions :

  • Solvent : Toluene, 0.8 equivalents LR.
  • Additives : Pyridine or triethylamine (base).
  • Yield : 79% after 10 hours of reflux.

Advantages and Limitations

The one-pot method reduces purification steps but requires precise stoichiometric control. Excess LR (>0.8 eq) leads to over-thionation, while insufficient base impedes cyclization.

Comparative Analysis of Synthetic Methods

Parameter Suzuki Cross-Coupling Lawesson’s Reagent One-Pot Synthesis
Yield (%) 85–90 89 79
Reaction Time (h) 2–6 4–5 10
Catalyst/Cost Pd-based (high cost) LR (moderate cost) LR (moderate cost)
Purification Column chromatography Column chromatography Minimal
Scalability Industrial Lab-scale Lab-scale

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole largely depends on its application:

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) PSA (Ų) logP Melting Point (°C)
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole C₁₄H₈Br₂N₂S 406.24 54 9.6 -
2,5-Bis(4-methoxyphenyl)-1,3,4-thiadiazole C₁₆H₁₄N₂O₂S 298.35 54 3.7 171–172
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole C₁₄H₈Br₂N₂O 392.04 41.6 4.8 -
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole C₁₂H₈N₄S 240.28 71.9 1.2 -

Key Observations :

  • Polar Surface Area (PSA) : The thiadiazole derivatives exhibit higher PSA values compared to oxadiazole analogs due to the sulfur atom’s polarizability and nitrogen lone pairs .
  • Lipophilicity (logP) : Brominated derivatives (logP ~9.6) are significantly more hydrophobic than methoxy-substituted (logP ~3.7) or pyridyl-substituted (logP ~1.2) analogs, influencing their solubility and biological membrane permeability .
  • Thermal Stability : The methoxy-substituted thiadiazole shows a defined melting point (171–172°C), while brominated analogs likely exhibit higher thermal stability due to stronger intermolecular halogen interactions .

Key Observations :

  • Palladium-catalyzed cross-coupling is preferred for brominated derivatives due to high efficiency and functional group tolerance .
  • Pyridyl-substituted analogs rely on condensation reactions, limiting scalability compared to cross-coupling methods .

A. Corrosion Inhibition

  • This compound: Bromine atoms enhance electron-withdrawing effects, improving adsorption on metal surfaces.
  • 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole : Demonstrated 92% inhibition efficiency for mild steel in 1M HCl via adsorption and formation of protective films .
  • Oxadiazole Analogs: 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole achieved 95% inhibition in acidic media, outperforming thiadiazoles due to stronger electron-donating groups .

B. Biomedical Activity

  • 2,5-Bis(4-fluorophenyl)-1,3,4-thiadiazole : Exhibited antitubercular activity (MIC = 6.25 µg/mL) via pharmacophore interactions with Mycobacterium tuberculosis .
  • Pyrazoline Derivatives (e.g., 3,5-bis(4-bromophenyl)-1-phenylpyrazole) : Showed anti-inflammatory and antitumor activities, though thiadiazoles generally exhibit lower cytotoxicity .

C. Materials Science

  • 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole : Used in Mn(II)-based coordination polymers with 2D layered structures stabilized by π-π stacking (interplanar distance = 3.628 Å) .
  • Oxadiazole Derivatives : Preferred in OLEDs due to higher electron mobility compared to thiadiazoles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole, and how do yields vary under different conditions?

  • Methodology :

  • Palladium-Catalyzed Cross-Coupling : Reacting this compound with boronic acids using Pd catalysts (e.g., Suzuki-Miyaura coupling) achieves derivatives with high modularity. Yields depend on ligand choice and reaction time .
  • Acid-Catalyzed Cyclization : Substituted dithiocarbazates undergo HCl-catalyzed cyclization to form the thiadiazole core. Yields range from 65% to 83%, influenced by solvent polarity and temperature .
  • Bromination Strategies : Direct bromination of precursor thiadiazoles using CuBr₂ and tert-butyl nitrite in acetonitrile under inert atmosphere achieves 70% yield .

Q. How is the compound structurally characterized to confirm its purity and crystallinity?

  • Methodology :

  • X-Ray Crystallography : Determines crystal packing and unit cell parameters (e.g., monoclinic system, space group P121/c1, a = 10.1889 Å, b = 30.705 Å, c = 17.229 Å) .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR verify functional groups and substitution patterns. Mass spectrometry confirms molecular weight .
  • Thermal Analysis : TGA/DSC assesses thermal stability, critical for applications in materials science .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, masks) to avoid inhalation/skin contact (H313/H333 hazards).
  • Work in fume hoods with proper ventilation. Quench reactions with ice water to minimize exothermic risks .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized to synthesize functionalized derivatives?

  • Methodology :

  • Ligand Screening : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity.
  • Solvent Optimization : Use DMF or THF at 70–90°C for 12–24 hours to balance reactivity and side-product formation .
  • Post-Reaction Analysis : Purify via silica gel chromatography (hexane/EtOAc gradients) and characterize intermediates with HPLC-MS .

Q. What strategies enable the study of coordination chemistry and metal-organic frameworks (MOFs) involving this compound?

  • Methodology :

  • Metal Coordination : React with Mn(II)/Zn(II) salts to form octahedral complexes. Pyridyl nitrogen atoms act as ligands, creating 2D/3D networks .
  • MOF Design : Hydrothermal synthesis (e.g., 450 K in Teflon-lined reactors) produces porous frameworks. Analyze porosity via BET surface area measurements .

Q. How can computational methods predict electronic properties and structure-activity relationships?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G++(d,p) level to study conjugation effects from bromophenyl groups.
  • Frontier Molecular Orbital Analysis : Evaluate HOMO-LUMO gaps (~3.5 eV) to correlate with optoelectronic behavior .

Q. How should researchers address contradictions in reported biological activities (e.g., antiviral vs. fungicidal effects)?

  • Methodology :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation times).
  • Structure-Activity Studies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) to isolate pharmacophores .

Key Notes

  • Contradictions : Anti-COVID-19 protease inhibition lacks corroboration in other studies; validate via enzymatic assays (e.g., fluorescence-based Mpro inhibition).
  • Advanced Applications : Explore MOFs for gas storage or catalysis by modifying ligand geometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.